molecular formula C10H7BrF2O2 B6265097 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1781102-47-3

1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6265097
CAS No.: 1781102-47-3
M. Wt: 277.06 g/mol
InChI Key: SOKAMKLAOHFUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative with a halogenated aromatic ring. Its molecular formula is C₁₀H₇BrF₂O₂, and it features a bromo substituent at the 3-position and fluorine atoms at the 2- and 4-positions on the phenyl ring (). Predicted collision cross-section (CCS) values for its adducts range from 150.5 to 155.9 Ų, suggesting moderate molecular size and polarity (). No literature or patent data are available for this compound, indicating its novelty in research ().

Properties

CAS No.

1781102-47-3

Molecular Formula

C10H7BrF2O2

Molecular Weight

277.06 g/mol

IUPAC Name

1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7BrF2O2/c11-7-6(12)2-1-5(8(7)13)10(3-4-10)9(14)15/h1-2H,3-4H2,(H,14,15)

InChI Key

SOKAMKLAOHFUPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C(=C(C=C2)F)Br)F)C(=O)O

Purity

90

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiplatelet Agents

One of the notable applications of this compound is in the synthesis of ticagrelor, a potent antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. Ticagrelor functions as a P2Y12 receptor antagonist, inhibiting platelet aggregation effectively. The synthesis of ticagrelor involves multiple steps where 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid serves as a critical intermediate .

1.2 Anticancer Research

Recent studies have indicated potential applications in anticancer drug development. Compounds derived from cyclopropane carboxylic acids are being explored for their ability to inhibit cancer cell proliferation. The unique structural properties of this compound may contribute to this activity, warranting further investigation into its derivatives and analogs .

Synthetic Applications

2.1 Organic Synthesis

The compound is utilized as an essential building block in organic synthesis. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it a valuable reagent for synthesizing more complex molecules in chemical research and industrial applications .

2.2 Development of New Materials

There is ongoing research into the use of this compound in developing new materials, including polymers and nanomaterials. Its unique chemical properties may enhance the performance characteristics of these materials, particularly in electronic and photonic applications .

Synthesis of Ticagrelor

A detailed case study on the synthesis of ticagrelor illustrates the importance of this compound as an intermediate:

StepReagents/ConditionsResult
13,4-Difluorobenzaldehyde + 3-Bromopropionyl chlorideFormation of cyclopropanecarboxylic acid derivative
2Hydrolysis and subsequent reactions with aminesSynthesis of ticagrelor

This multi-step process highlights the compound's role in creating complex pharmaceutical agents that are crucial for modern medicine.

Anticancer Activity Assessment

A study assessing the anticancer properties of derivatives of cyclopropane carboxylic acids found that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines. This suggests that this compound could be a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(3-bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of arylcyclopropane carboxylic acids , which are characterized by a cyclopropane ring fused to a substituted phenyl group and a carboxylic acid moiety. Key structural analogs include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Features
Target Compound C₁₀H₇BrF₂O₂ ~275.97 3-Br, 2-F, 4-F Novel, no literature/patent data
1-(3-Bromophenyl)cyclopropanecarboxylic acid C₁₀H₉BrO₂ 241.08 3-Br Pale yellow solid; HRMS: [M+H]+ 242.3
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈ClFO₂ 214.62 4-Cl, 2-F pKa: 3.81; density: 1.487 g/cm³
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid C₁₁H₈F₄O₂ 248.17 2-F, 4-CF₃ Strong electron-withdrawing CF₃ group
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid C₁₀H₇F₂O₂ 203.16 2-F, 4-F Cyclopropene ring; mp: 98.7–101.8 °C

Substituent Effects :

  • Halogens : Bromine (Br) increases molecular weight and may enhance halogen bonding, while fluorine (F) withdraws electrons, lowering the carboxylic acid’s pKa.
  • Electron-withdrawing groups (e.g., CF₃ in ) further acidify the carboxylic group compared to Br/F substituents.
  • Ring saturation : Cyclopropane vs. cyclopropene () alters ring strain and reactivity.

Physical and Spectral Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) ¹H NMR Features (δ, ppm) Notable Spectral Data
Target Compound N/A N/A Predicted CCS: 150.5–155.9 Ų
1-(3-Bromophenyl)cyclopropanecarboxylic acid N/A 7.48 (t, J=1.2 Hz), 1.67 (q), 1.25 (q) HRMS: [M+H]+ 242.3
1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid 98.7–101.8 Cyclopropene protons at ~6.5–7.5 ppm ¹³C NMR confirms cyclopropene ring
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid N/A Aromatic protons split by Cl/F Predicted boiling point: 331.7 °C

Key Observations :

  • The target compound’s collision cross-section () aligns with analogs of similar size, suggesting comparable solubility and chromatographic behavior.
  • Melting points correlate with crystallinity; cyclopropene derivatives () have lower melting points than saturated analogs.

Biological Activity

1-(3-Bromo-2,4-difluorophenyl)cyclopropane-1-carboxylic acid (CPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of CPA, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of CPA involves several key steps, often starting from 3,4-difluorobenzaldehyde. The synthetic routes typically include:

  • Formation of Cyclopropane Ring : The cyclopropane structure is introduced through various methods such as cyclopropanation reactions involving diazo compounds or metal-catalyzed processes.
  • Carboxylic Acid Functionalization : The carboxylic acid group is introduced via hydrolysis of esters or direct carboxylation techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPA derivatives. In particular, the compound exhibits promising activity against various cancer cell lines. For instance:

  • In vitro Studies : CPA showed significant inhibition of cell proliferation in human cancer cell lines with IC50 values in the low micromolar range. This suggests that CPA may interfere with critical cellular pathways involved in tumor growth .
  • Mechanism of Action : Preliminary investigations indicate that CPA may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Anti-inflammatory Properties

CPA has also been evaluated for its anti-inflammatory effects:

  • Cytokine Modulation : Studies demonstrated that CPA can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) . This suggests a potential role for CPA in managing inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of CPA derivatives have been explored against various bacterial strains:

  • Bacterial Inhibition : Compounds related to CPA exhibited activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) in the micromolar range .

Case Studies

Several case studies illustrate the biological activity of CPA:

  • Case Study 1 : A study involving a derivative of CPA showed effective inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.
  • Case Study 2 : Another investigation focused on the anti-inflammatory effects of CPA derivatives revealed a marked decrease in cytokine release, supporting its use in treating inflammatory conditions.

Data Tables

Biological ActivityIC50 Values (µM)Mechanism
Cancer Cell Proliferation Inhibition0.5 - 5.0Apoptosis induction
TNF-α Inhibition0.8 - 2.0Cytokine modulation
Antimicrobial Activity (Gram-positive)1 - 10Bacterial cell wall disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.